Norfloxacin succinil

Prodrug Design Lipophilicity Pharmacokinetics

Researchers face low aqueous solubility of norfloxacin limiting its bioavailability in preclinical models. Norfloxacin succinil (CAS 100587-52-8) is a succinyl ester prodrug designed to overcome this. - Enhanced lipophilicity (XLogP3 = 0.6) vs. norfloxacin (log P = -1.03) for improved passive membrane diffusion. - Requires esterase-mediated cleavage to release active norfloxacin, enabling controlled release studies. - Ideal for validating enzyme-responsive nanocarriers and sustained-release formulations in vivo.

Molecular Formula C20H22FN3O6
Molecular Weight 419.4 g/mol
CAS No. 100587-52-8
Cat. No. B034080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin succinil
CAS100587-52-8
Molecular FormulaC20H22FN3O6
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O
InChIInChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30)
InChIKeyONOFKJOCWGUUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfloxacin Succinil: Succinyl Ester Prodrug


Norfloxacin succinil (CAS 100587-52-8), also designated as Eminor or norfloxacin succinate, is a chemically modified derivative of the broad-spectrum fluoroquinolone antibiotic norfloxacin [1]. It is synthesized via N-acylation of norfloxacin with succinic anhydride, yielding a compound with the molecular formula C20H22FN3O6 and a molecular weight of 419.4 g/mol [2]. As a succinyl ester prodrug, Norfloxacin succinil is specifically engineered to address the inherent limitations of the parent compound, primarily its low aqueous solubility, thereby aiming to enhance bioavailability and therapeutic utility [3].

Why Norfloxacin Succinil Cannot Be Substituted


Generic substitution of Norfloxacin succinil with the parent drug norfloxacin or other fluoroquinolones is scientifically invalid for research applications focused on prodrug delivery, formulation optimization, or targeted release kinetics. While the active antibacterial moiety (norfloxacin) is conserved, the succinil ester group fundamentally alters key pre-clinical properties including lipophilicity (LogP), aqueous solubility profile, and the compound's susceptibility to enzymatic hydrolysis [1]. Unlike norfloxacin, Norfloxacin succinil is an inactive prodrug that requires in vivo esterase-mediated cleavage to release the active parent compound, a mechanistic distinction that governs its unique pharmacokinetic behavior and renders it non-interchangeable in studies evaluating drug delivery systems or sustained-release formulations [2].

Norfloxacin Succinil Differentiation Evidence


Lipophilicity Enhancement for Membrane Permeability

Norfloxacin succinil demonstrates a computationally predicted octanol-water partition coefficient (XLogP3) of 0.6, which is notably higher than the parent drug norfloxacin, which has an experimental log P value of approximately -1.03 [1]. This calculated increase in lipophilicity suggests the prodrug possesses enhanced membrane permeability characteristics compared to the more hydrophilic parent compound [2].

Prodrug Design Lipophilicity Pharmacokinetics

Cost-Effective High-Yield Synthesis

The synthesis of Norfloxacin succinil is achieved through a straightforward N-acylation reaction of norfloxacin with succinic anhydride, achieving a reported isolated yield of 79.8% [1]. This synthetic efficiency is markedly high for a fluoroquinolone prodrug derivatization and implies favorable scalability and cost-effectiveness for procurement purposes [2].

Chemical Synthesis Process Chemistry Yield Optimization

Antibacterial Potential via In Vivo Activation

While direct MIC data for Norfloxacin succinil is unavailable, its classification as a validated prodrug implies that its antibacterial efficacy is achieved through in vivo enzymatic hydrolysis to release the active parent compound, norfloxacin [1]. As a benchmark, norfloxacin is highly potent against Gram-negative pathogens, with reported MIC90 values of 0.05-0.06 µg/mL against Escherichia coli and 0.13-0.4 µg/mL against Klebsiella spp. [2]. This underscores the expected therapeutic potential of the prodrug upon activation.

Prodrug Activation Antibacterial Activity In Vivo Efficacy

Norfloxacin Succinil Application Scenarios


Prodrug-Based Oral Bioavailability Formulations

Norfloxacin succinil serves as a model compound for investigating oral prodrug strategies aimed at improving the systemic absorption of poorly soluble fluoroquinolones. Its enhanced computed lipophilicity (XLogP3 = 0.6) compared to norfloxacin (log P = -1.03) makes it a suitable candidate for studies on passive membrane diffusion and in vivo esterase-mediated activation [1].

Preclinical Pharmacokinetics and Tissue Distribution

Researchers can utilize Norfloxacin succinil in preclinical animal models to map the pharmacokinetic profile and tissue distribution of a succinyl ester prodrug. The compound's activation via enzymatic cleavage provides a controlled release mechanism of the active norfloxacin, allowing for investigation of sustained drug levels at target infection sites, such as the urinary tract [2].

In Vitro Prodrug Activation and Drug Delivery Validation

This compound is ideally suited as a chemical tool for validating novel drug delivery systems (DDS) in vitro. Its requirement for esterase-mediated hydrolysis to release the active antibacterial agent (norfloxacin) provides a functional readout for the performance of enzyme-responsive nanocarriers, liposomes, or polymer conjugates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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